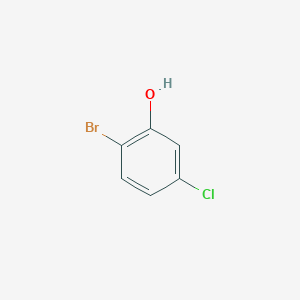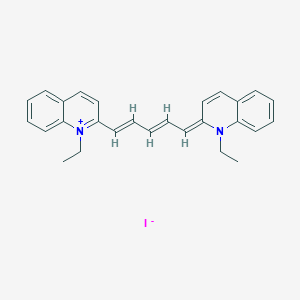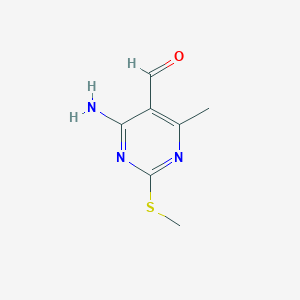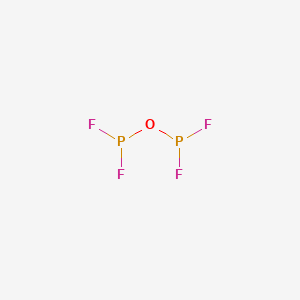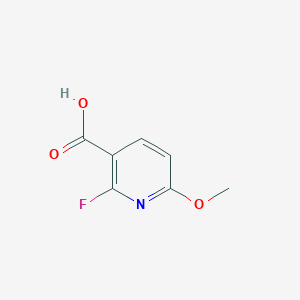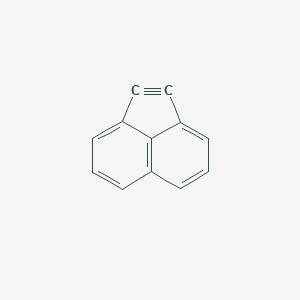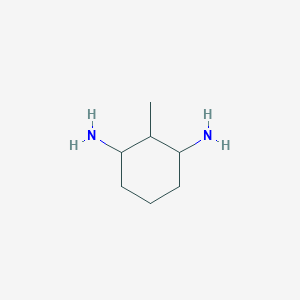
2-Methylcyclohexane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylcyclohexane-1,3-diamine (MCDA) is a diamine compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. MCDA is a cyclic diamine with a molecular weight of 142.25 g/mol and a boiling point of 220-222°C. This compound is used as a building block in various organic synthesis reactions and has been studied extensively for its biological activity.
作用機序
The mechanism of action of 2-Methylcyclohexane-1,3-diamine is not fully understood, but it is believed to act by modulating various signaling pathways in the body. 2-Methylcyclohexane-1,3-diamine has been found to inhibit the activity of various enzymes and receptors involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects. Additionally, 2-Methylcyclohexane-1,3-diamine has been found to induce apoptosis in cancer cells by activating various pro-apoptotic proteins.
Biochemical and physiological effects:
2-Methylcyclohexane-1,3-diamine has been found to exhibit various biochemical and physiological effects in animal models. 2-Methylcyclohexane-1,3-diamine has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function. Additionally, 2-Methylcyclohexane-1,3-diamine has been found to exhibit cardioprotective effects by reducing oxidative stress and improving heart function.
実験室実験の利点と制限
2-Methylcyclohexane-1,3-diamine has several advantages for use in laboratory experiments. 2-Methylcyclohexane-1,3-diamine is readily available and can be synthesized using simple synthetic methods. Additionally, 2-Methylcyclohexane-1,3-diamine exhibits low toxicity and is relatively stable, making it suitable for use in various biological assays. However, one limitation of 2-Methylcyclohexane-1,3-diamine is that it has limited solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-Methylcyclohexane-1,3-diamine. One potential area of research is the development of novel 2-Methylcyclohexane-1,3-diamine derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 2-Methylcyclohexane-1,3-diamine and its potential applications in the treatment of neurodegenerative diseases and cancer. Finally, more studies are needed to investigate the safety and toxicity of 2-Methylcyclohexane-1,3-diamine in animal models and humans.
合成法
The synthesis of 2-Methylcyclohexane-1,3-diamine involves the reaction of 2-methylcyclohexanone with hydrazine hydrate in the presence of a catalyst. The reaction proceeds via a condensation reaction, where the carbonyl group of the ketone reacts with the hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the 2-Methylcyclohexane-1,3-diamine product.
科学的研究の応用
2-Methylcyclohexane-1,3-diamine has been extensively studied for its biological activity and has been found to exhibit various pharmacological effects. 2-Methylcyclohexane-1,3-diamine has been shown to possess antioxidant, anti-inflammatory, and antitumor properties. Additionally, 2-Methylcyclohexane-1,3-diamine has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
CAS番号 |
13897-56-8 |
|---|---|
製品名 |
2-Methylcyclohexane-1,3-diamine |
分子式 |
C7H16N2 |
分子量 |
128.22 g/mol |
IUPAC名 |
2-methylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C7H16N2/c1-5-6(8)3-2-4-7(5)9/h5-7H,2-4,8-9H2,1H3 |
InChIキー |
KHBBRIBQJGWUOW-UHFFFAOYSA-N |
SMILES |
CC1C(CCCC1N)N |
正規SMILES |
CC1C(CCCC1N)N |
その他のCAS番号 |
13897-56-8 |
物理的記述 |
Liquid |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




